molecular formula C25H27N3O7S B11106562 Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11106562
M. Wt: 513.6 g/mol
InChI Key: SSLPRHWQVPRMGA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while reduction could lead to various amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

What sets Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H27N3O7S

Molecular Weight

513.6 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H27N3O7S/c1-33-19-12-7-14(13-20(19)34-2)21-22-17(5-4-6-18(22)29)28(24(26)23(21)25(30)35-3)15-8-10-16(11-9-15)36(27,31)32/h7-13,21H,4-6,26H2,1-3H3,(H2,27,31,32)

InChI Key

SSLPRHWQVPRMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)S(=O)(=O)N)OC

Origin of Product

United States

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